

Deucrictribant: A Comparative Analysis in the Treatment of Hereditary Angioedema

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Compound of Interest

Compound Name: Deucrictribant

Cat. No.: B10821495

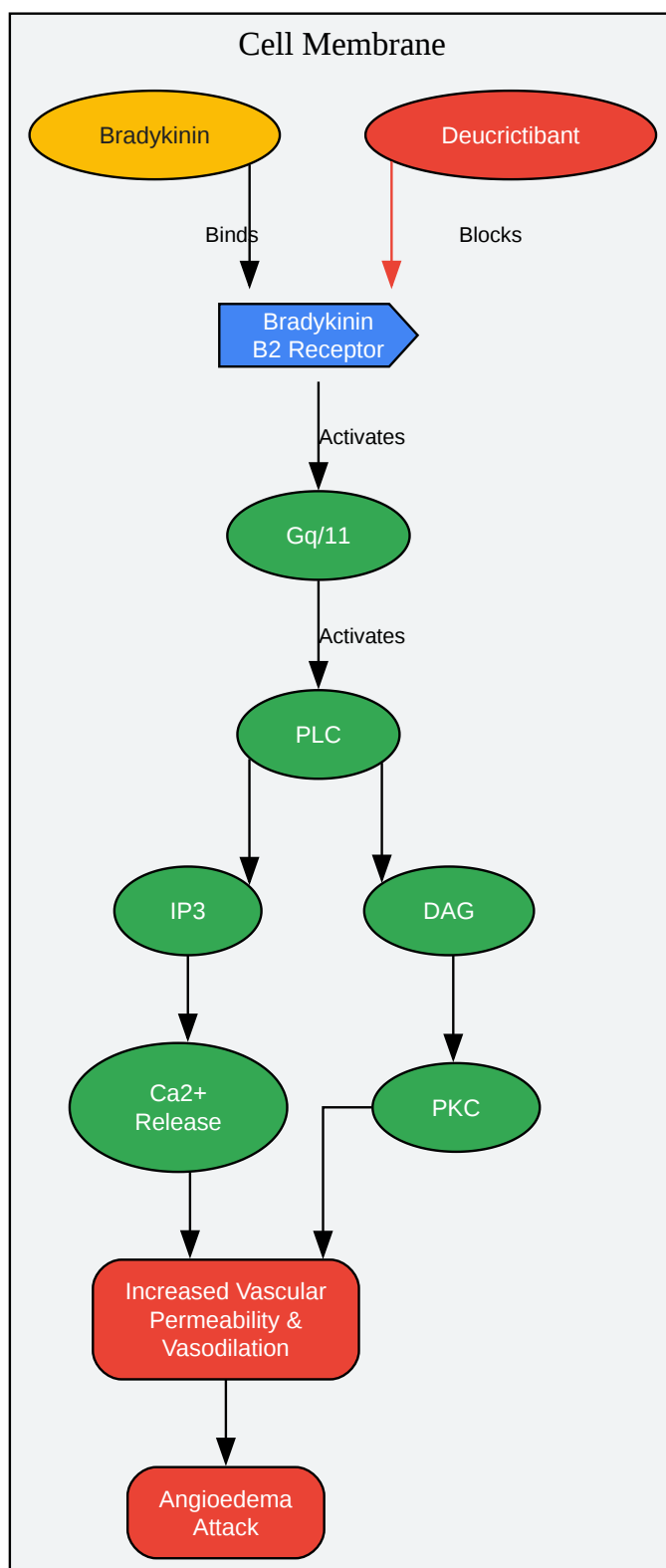
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An in-depth guide for researchers and drug development professionals on the clinical performance of **Deucrictribant**, a novel oral bradykinin B2 receptor antagonist for the treatment of Hereditary Angioedema (HAE). This document provides a comprehensive comparison of **Deucrictribant** against placebo, based on the latest clinical trial data, with a focus on efficacy, safety, and experimental methodologies.

Deucrictribant is an investigational small molecule being developed by Pharvaris for both on-demand and prophylactic treatment of HAE attacks.[1] It is available in two formulations: PHVS416, an immediate-release capsule for acute attacks, and PHVS719, an extended-release tablet for prophylaxis.[1]

Mechanism of Action

Hereditary Angioedema is primarily driven by the excessive production of bradykinin, a potent vasodilator that binds to the bradykinin B2 receptor, leading to increased vascular permeability and subsequent swelling attacks.[2][3] **Deucrictribant** acts as a selective antagonist of the bradykinin B2 receptor, effectively blocking the downstream signaling cascade responsible for the clinical manifestations of HAE.[2][3]



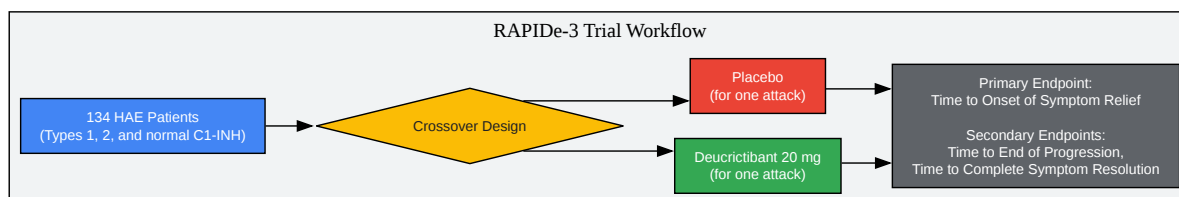
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Deucricitibant's Mechanism of Action

On-Demand Treatment of HAE Attacks: The RAPIDe-3 Trial

The RAPIDe-3 trial was a pivotal Phase 3, global, placebo-controlled study evaluating the efficacy and safety of **deucricitibant** immediate-release capsules (20 mg) for the on-demand treatment of HAE attacks in patients aged 12 years and older.[4][5]

Experimental Protocol: RAPIDe-3



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